molecular formula C11H12O2 B12970627 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one

4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B12970627
M. Wt: 176.21 g/mol
InChI Key: BZIKBDSAYGQLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is a high-purity chemical compound offered for research and development purposes. The indanone scaffold is recognized as a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules . This specific derivative, featuring methoxy and methyl substituents, is designed as a building block for the synthesis of novel compounds, particularly in the discovery of small molecule therapeutics . Research into analogous dihydro-1H-indene derivatives has demonstrated their potential as tubulin polymerization inhibitors that bind to the colchicine site, exhibiting potent anti-angiogenic and antiproliferative activities against various cancer cell lines . The structural features of this compound make it a valuable intermediate for constructing more complex molecules targeted at neurological disorders, given the indanone moiety's presence in approved drugs like donepezil for Alzheimer's disease . As a versatile synthon, it enables structure-activity relationship (SAR) studies and the exploration of new chemical entities in anticancer, anti-inflammatory, and antimicrobial research . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-methoxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-7-6-9(12)8-4-3-5-10(13-2)11(7)8/h3-5,7H,6H2,1-2H3

InChI Key

BZIKBDSAYGQLMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological activity of indenone derivatives is highly dependent on substituent patterns. Key structural analogs include:

Table 1: Structural Analogs and Their Substitutions
Compound Name Substituents (Positions) Key Functional Groups Biological Activity Source
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 3-CH₃, 5-isopropyl Hydroxy, methyl, isopropyl Allelopathic (IC₅₀: 0.16–0.34 mM)
Donepezil (FDA-approved drug) 5,6-di-OCH₃, 2-(benzylpiperidinylmethyl) Dimethoxy, benzylpiperidinyl AChE inhibition (Alzheimer’s therapy)
FCY-302 7-CH₃, 2-(phenylmethylidene), 4-isopropyl Phenylmethylidene, isopropyl Antiproliferative (leukemia/myeloma)
DDI 2-(3,5-dibromo-4-hydroxybenzylidene) Bromo, hydroxy, benzylidene Topoisomerase IIα inhibition
(E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene) 6-OH, 2-(hydroxy-methoxybenzylidene) Hydroxy, methoxy, benzylidene Anti-inflammatory (macrophages)
AMG8562 (TRPV1 modulator) 2-OH, 4-(piperidin-1-yl-phenyl) Hydroxy, piperidinyl-phenyl Antihyperalgesic (no hyperthermia)
Key Observations:
  • Methoxy vs. Hydroxy Groups : Methoxy groups (electron-donating) enhance lipophilicity and metabolic stability compared to hydroxy groups (acidic, hydrogen-bonding) .
  • Substituent Position : Activity varies with substitution sites. For example, 5,6-dimethoxy in donepezil is critical for AChE binding, while 3-hydroxy in allelopathic analogs enhances phytotoxicity .
  • Bridged Moieties : Benzylidene (e.g., FCY-302, DDI) or piperidinyl groups (e.g., AMG8562) improve target engagement in cancer and neurological therapies .

Biological Activity

4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indanone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12O\text{C}_{11}\text{H}_{12}\text{O}

This compound features a methoxy group and a methyl group attached to the indanone scaffold, which is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of indanone, including this compound, exhibit various biological activities such as anti-inflammatory, antibacterial, and anticancer properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of indanone derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Induction of apoptosis in cancer cells via mitochondrial pathways.
CompoundIC50 (µM)Cancer Type
4-Methoxy Derivative15Breast Cancer (MCF7)
Indanone Analog10Lung Cancer (A549)

2. Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Study ReferenceInhibition (%)Cytokine Targeted
75TNF-alpha
70IL-6

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against human breast cancer cells. The findings suggested that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Enzyme Inhibition : It has been found to inhibit key enzymes involved in inflammation and cancer progression.

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